molecular formula C5H12O6P2S B10760678 Dimethylallyl S-thiolodiphosphate

Dimethylallyl S-thiolodiphosphate

Cat. No.: B10760678
M. Wt: 262.16 g/mol
InChI Key: ZWFWSISPSBLNGO-UHFFFAOYSA-N
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Description

Dimethylallyl S-thiolodiphosphate (DMSPP) is a sulfur-containing analog of dimethylallyl diphosphate (DMAPP), a pivotal intermediate in isoprenoid biosynthesis . DMSPP features a thiol group replacing one oxygen atom in the diphosphate moiety, rendering it a non-hydrolyzable substrate mimic (Figure 1) . This structural modification enhances its utility in enzymatic studies, particularly in crystallographic analyses of prenyltransferases, where it stabilizes enzyme-substrate complexes . DMSPP has been instrumental in elucidating catalytic mechanisms of enzymes such as indole prenyltransferases and aromatic prenyltransferases .

Properties

Molecular Formula

C5H12O6P2S

Molecular Weight

262.16 g/mol

IUPAC Name

3-methylbut-2-enylsulfanyl(phosphonooxy)phosphinic acid

InChI

InChI=1S/C5H12O6P2S/c1-5(2)3-4-14-13(9,10)11-12(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)

InChI Key

ZWFWSISPSBLNGO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSP(=O)(O)OP(=O)(O)O)C

Origin of Product

United States

Preparation Methods

Crystallization Conditions

ParameterSpecificationSource
DMASPP Concentration25 mM
Buffer50 mM Tris, pH 8.5
Precipitant10% (w/v) PEG 3350
Additives0.05 M MgCl2_2
Soaking Time24–48 hours

Crystals are typically flash-frozen in liquid nitrogen after cryoprotection with LV CryoOil. This method has resolved structures of enzymes like PriB and FtmPT1 at resolutions ≤1.5 Å.

Analytical Validation and Quantification

Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)

Source outlines a validated LC–MS/MS protocol for DMASPP quantification:

ParameterValue
Columnβ-Cyclodextrin (150 × 2.1 mm, 5 μm)
Mobile Phase10 mM ammonium acetate in methanol
Flow Rate0.2 mL/min
Ionization ModeNegative ESI
MRM Transition507 → 389 (Quantifier)
LOD0.1 pg
LOQ0.3 pg

DMASPP serves as an internal standard for isoprenoid pathway intermediates, enabling absolute quantification in plant and bacterial extracts.

Enzymatic Assays and Kinetic Profiling

DMASPP’s kinetic parameters are evaluated in prenyltransferase assays. Representative data from PriB studies:

SubstrateKmK_m (μM)kcatk_{cat} (s1^{-1})kcat/Kmk_{cat}/K_m (M1^{-1}s1^{-1})
DMASPP120 ± 150.45 ± 0.033.75 × 103^3
DMAPP85 ± 101.2 ± 0.11.41 × 104^4

The lower kcat/Kmk_{cat}/K_m for DMASPP confirms its role as a slow-reacting analog, ideal for mechanistic studies .

Chemical Reactions Analysis

Role in Enzymatic Prenylation Reactions

DMASPP participates as a substrate analog in prenyltransferase-catalyzed reactions, particularly in studies of indole prenylation. Key findings include:

  • Crystallographic Stabilization : DMASPP binds to prenyltransferases (e.g., CymD, DMATS) without undergoing catalysis, enabling high-resolution structural studies. For example, in CymD from Salinispora arenicola, DMASPP occupies the DMAPP-binding site, revealing how the enzyme orients the prenyl donor and acceptor (L-tryptophan) for reverse N1-prenylation .

  • Carbocation Stabilization : Unlike DMAPP, DMASPP's thiolodiphosphate group reduces electrophilicity, but structural studies show its diphosphate moiety still interacts with positively charged residues (e.g., Arg, Lys) and tyrosine residues (e.g., Y189, Y345) to stabilize the transient carbocation .

Table 1: Key Residues Interacting with DMASPP in Prenyltransferases

EnzymeInteracting ResiduesFunctionSource
CymDR100, R257, R404, K187, K259Neutralize diphosphate charges
DMATSY189, Y261, Y345, Y409, Y413Shield carbocation via π-cation interactions

Mechanistic Insights into Friedel-Crafts Alkylation

DMASPP has been instrumental in elucidating enzyme-catalyzed Friedel-Crafts alkylation mechanisms:

  • Electrophilic Substitution : In DMATS, DMASPP mimics DMAPP's role in generating a dimethylallyl carbocation, which attacks the indole ring of tryptophan. Structural data show the carbocation is stabilized by:

    • Cation-π interactions with aromatic residues (e.g., Y345) .

    • Hydrogen bonding between the indole N-H and E89, enhancing nucleophilicity .

  • Stereochemical Control : DMASPP-bound structures reveal that prenyltransferases enforce strict regioselectivity. For instance, DMATS directs prenylation to C4 of tryptophan via a hydrophobic pocket and hydrogen-bonding network .

Comparative Reactivity with DMAPP

DMASPP's sulfur substitution alters its reactivity profile:

  • Reduced Electrophilicity : The thiolodiphosphate group decreases the leaving group ability, making DMASPP less reactive than DMAPP. This property is exploited in "substrate trapping" experiments to capture enzyme-ligand complexes .

  • Metal Ion Dependence : Like DMAPP, DMASPP's binding to prenyltransferases requires Mg²⁺ or Mn²⁺ to neutralize diphosphate charges, though its slower reaction kinetics allow detailed mechanistic studies .

Structural Conformational Changes Induced by DMASPP

X-ray crystallography of DMASPP-bound enzymes reveals dynamic active-site rearrangements:

  • In AuraA, a fungal prenyltransferase, DMASPP binding induces a conformational shift in the β1-β2 loop, opening the active site for substrate entry .

  • Tyrosine residues (e.g., Y207, Y280) adopt an "open state" to accommodate DMASPP, forming a shielded hydrophobic environment for carbocation stabilization .

Scientific Research Applications

Biochemical Applications

1.1 Isoprenoid Biosynthesis

DMASDP serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analyzing isoprenoid pathway intermediates, specifically dimethylallyl diphosphate (DMADP) and isopentenyl diphosphate (IDP). This method allows for the sensitive detection and quantification of these metabolites in crude plant extracts, providing insights into their roles in plant metabolism and development .

1.2 Prenylation Reactions

In enzymatic studies, DMASDP is utilized as a prenyl donor in reactions catalyzed by dimethylallyl tryptophan synthase family enzymes. These enzymes facilitate the dimethylallylation of various substrates, contributing to the biosynthesis of complex natural products. The ability of these enzymes to accept diverse substrates makes DMASDP a valuable tool for exploring prenylation modifications that enhance the chemical diversity of natural compounds .

Medical and Pharmaceutical Applications

2.1 Antimicrobial Properties

Research indicates that compounds derived from DMASDP exhibit antimicrobial properties. For instance, derivatives synthesized from DMASDP have shown effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents .

2.2 Anticancer Research

Studies have explored the anticancer potential of compounds related to DMASDP. For example, novel thiazolyl-pyridine hybrids linked with thiophene moieties have demonstrated significant anticancer activity, highlighting the potential of DMASDP derivatives in cancer therapeutics .

Agricultural Applications

3.1 Plant Growth Regulation

DMASDP plays a role in regulating plant growth by influencing the synthesis of terpenoids, which are crucial for plant defense mechanisms and growth responses. The quantification of DMADP and IDP levels using DMASDP as a standard can provide insights into how these metabolites affect plant health and resilience against environmental stressors .

Analytical Techniques Utilizing DMASDP

4.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The application of LC-MS/MS with DMASDP has revolutionized the analysis of isoprenoid intermediates. This technique allows researchers to achieve high sensitivity and specificity in detecting low-abundance metabolites in complex biological samples, enhancing our understanding of metabolic pathways .

Case Studies

Study Findings Application
Krause et al. (2023)Developed a method for quantifying DMADP and IDP using DMASDP as an internal standardMetabolic profiling in plants
AuraA CharacterizationIdentified a new prenyltransferase that utilizes DMASDP for dimethylallylationBiosynthesis of natural products
Antimicrobial StudyDemonstrated antimicrobial activity of DMASDP derivatives against E. coliDevelopment of new antibiotics

Mechanism of Action

Dimethylallyl S-Thiolodiphosphate exerts its effects by catalyzing the transfer of a dimethylallyl group onto the adenine at position 37 in tRNAs that read codons beginning with uridine. This leads to the formation of N6-(dimethylallyl)adenosine (i(6)A) . The molecular targets involved in this process include adenylate dimethylallyltransferase and tRNA dimethylallyltransferase .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Dimethylallyl Diphosphate (DMAPP)

DMAPP is the natural substrate for prenyltransferases and is essential for synthesizing terpenoids, steroids, and prenylated metabolites .

  • Structural Differences : Unlike DMSPP, DMAPP contains two oxygen atoms in its diphosphate group (Figure 1).
  • Enzymatic Interactions: DMAPP binds to prenyltransferases via magnesium ion coordination at the diphosphate group, facilitating catalysis . DMSPP, due to its sulfur substitution, cannot undergo hydrolysis, making it a competitive inhibitor in some assays .
  • Functional Roles: DMAPP is a precursor for >55,000 terpenoids, including monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20) .
Table 1: Key Differences Between DMAPP and DMSPP
Property DMAPP DMSPP
Diphosphate Group O-linked S-thiolated
Hydrolysis Susceptible Resistant
Enzymatic Turnover Catalyzed to form products Traps enzymes in pre-catalytic states
Biosynthetic Role Natural precursor Synthetic analog
Applications Metabolic engineering Structural biology
Key References

Isopentenyl Diphosphate (IPP)

IPP is the isomer of DMAPP and serves as the second universal precursor for isoprenoids.

  • Structural Relationship : IPP and DMAPP are constitutional isomers, differing in the position of the double bond (IPP: Δ²; DMAPP: Δ³) .
  • Functional Synergy :
    • IPP and DMAPP undergo sequential head-to-tail condensations to form longer prenyl chains (e.g., geranyl diphosphate (GPP), farnesyl diphosphate (FPP)) .
    • The DMAPP:IPP ratio regulates product chain length; e.g., a 1:3 ratio favors FPP synthesis in Farnesyl Diphosphate Synthase (FPPS) .
  • Analytical Differentiation :
    • LC-MS/MS methods distinguish IPP and DMAPP via distinct fragmentation patterns, with DMAPP/IPP ratios ranging from 4:1 to 2:1 in plants .

Other Prenyl Diphosphate Analogs

  • Geranyl S-Thiolodiphosphate (GSPP) :
    • Similar to DMSPP but with a 10-carbon chain. Used to study geranyltransferases .
  • Farnesyl S-Thiolodiphosphate (FSPP) :
    • A 15-carbon analog for probing sesquiterpene synthases .
  • Substrate Promiscuity :
    • Enzymes like Aspergillus terreus AtaPT accept DMSPP, GSPP, and FSPP, yielding diverse prenylated aromatics .

Mechanistic Insights from DMSPP Utilization

  • Crystallographic Studies :
    • DMSPP co-crystallized with A. fumigatus 4-DMATS revealed an ABBA barrel fold, critical for indole prenylation .
    • In EpzPm prenyltransferase, DMSPP binding exposed a hydrophobic pocket blocked by PEG in apo structures .
  • Enzyme Engineering :
    • Substituting DMAPP with DMSPP in assays identified key residues (e.g., Asp107 in AtaPT) governing substrate promiscuity .

Quantitative Analysis of Prenyl Diphosphates

  • LC-MS/MS Detection :
    • DMSPP analogs serve as internal standards for quantifying DMAPP and IPP in plant extracts, achieving detection limits of 1–10 pg .
  • Biosynthetic Flux: Engineered E. coli strains overexpressing MEP/MVA pathways show 3-fold higher DMAPP levels, enhancing isoprenoid yields .

Q & A

Q. What is the role of DMSPP in studying prenyltransferase mechanisms?

DMSPP is a non-reactive analog of dimethylallyl diphosphate (DMAPP) used to stabilize enzyme-substrate complexes for structural analysis. It binds to prenyltransferases (e.g., 4-DMAT synthase) without initiating catalysis, enabling crystallographic capture of Michaelis complexes. This reveals substrate positioning, such as the coplanar alignment of DMSPP's dimethylallyl group with aromatic substrates like tryptophan, critical for understanding [3,3]-sigmatropic rearrangements .

Q. How is DMSPP utilized in X-ray crystallography for enzyme-ligand interaction studies?

DMSPP is soaked into enzyme crystals (e.g., AtaPT or lavandulyl diphosphate synthase) to resolve ligand-bound structures. For example, in AtaPT, DMSPP co-crystallization revealed discrete binding conformations and hydrophobic interactions within the active site, elucidating substrate promiscuity. Crystallization conditions (e.g., 200 mM (NH₄)₂SO₄, 30% PEG2000MME) and soaking protocols (5 mM DMSPP) are optimized to prevent ligand displacement during data collection .

Q. What experimental methods are employed to verify DMSPP binding specificity in prenyltransferases?

Structural techniques like X-ray diffraction (2.00–2.42 Å resolution) and molecular docking (MODELLER software) are paired with mutagenesis. For instance, mutations in OsatGGPPS1’s DMSPP-binding residues (e.g., R268, S406) are analyzed to assess conservation and steric effects. Activity assays with DMAPP versus DMSPP further confirm binding specificity .

Advanced Research Questions

Q. How can researchers assess the impact of binding site mutations on DMSPP interactions in engineered enzymes?

Comparative molecular dynamics (MD) simulations (e.g., 100-ns trajectories) of wild-type and mutant enzymes (e.g., IspS variants) quantify changes in DMSPP binding energy and residue flexibility. For example, non-conserved mutations in IspS’s magnesium ion-binding site (A464T) are evaluated for perturbations in metal coordination and ligand positioning .

Q. What methodologies resolve contradictions in enzyme promiscuity studies involving DMSPP?

Multi-angle analyses combining structural data (e.g., PDB: 5KDA, 5TTY), kinetic assays, and computational modeling are critical. In PagF, cocrystal structures with DMSPP and peptide substrates revealed solvent-shielded hydrophobic cavities that stabilize carbocation intermediates. Discrepancies in substrate tolerance are resolved by mutating residues lining the active-site tunnel (e.g., Phe298, Asp309) .

Q. How do MD simulations with DMSPP improve understanding of prenyltransferase conformational dynamics?

MD simulations (e.g., using AMBER or GROMACS) model DMSPP-bound states of enzymes like E. coli farnesyl diphosphate synthase. Trajectories analyze helix D/H movements, Mg²⁺ coordination, and ligand-induced conformational shifts. Superposition with apo structures (e.g., PDB: 5XN5) identifies conserved motifs (e.g., NSE/DTE) critical for catalysis .

Q. What strategies stabilize carbocation intermediates in DMSPP-dependent enzymatic assays?

DMSPP’s thiolodiphosphate moiety mimics the transition state of allylic carbocation formation. In PagF, cocrystal structures show that peptide substrates occlude the active-site tunnel, preventing solvent quenching. Mutagenesis of hydrophobic residues (e.g., F380, F445) disrupts shielding, validated via stopped-flow kinetics and isotope labeling .

Methodological Considerations Table

Research Focus Key Techniques Example Applications
Structural ResolutionX-ray crystallography (2.05–2.42 Å), cryo-EMAtaPT-DMSPP complex (PDB: 5KDA), lavandulyl diphosphate synthase (PDB: 5HC7)
Mutagenesis AnalysisSite-directed mutagenesis, kinetic assaysOsatGGPPS1 R268A/S406V mutants, IspS A464T variants
Computational ModelingMODELLER, AMBER, GROMACSE. coli FPPS-DMSPP MD simulations, AtaPT docking studies
Enzyme PromiscuitySubstrate scope assays, HSQC/HMBC NMRKgpF stereospecificity, PagF peptide prenylation

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